N-(1,1-dioxothiolan-3-yl)-1-(4-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide
Description
N-(1,1-dioxothiolan-3-yl)-1-(4-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide is a complex organic compound that features a variety of functional groups, including a sulfonyl group, a piperidine ring, and a carboxamide group
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(4-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S2/c1-3-11-22(18-10-14-28(24,25)15-18)20(23)17-8-12-21(13-9-17)29(26,27)19-6-4-16(2)5-7-19/h3-7,17-18H,1,8-15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMBIPGBQFXYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N(CC=C)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-1-(4-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.
Formation of the Dioxothiolan Group: The dioxothiolan group can be synthesized through oxidation reactions involving sulfur-containing precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-1-(4-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-1-(4-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-1-(4-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell function.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide: Lacks the dioxothiolan group.
N-(1,1-dioxothiolan-3-yl)-1-(4-methylphenyl)sulfonyl-N-ethylpiperidine-4-carboxamide: Has an ethyl group instead of a prop-2-enyl group.
Uniqueness
N-(1,1-dioxothiolan-3-yl)-1-(4-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide is unique due to the presence of the dioxothiolan group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
